Cletoquine

Description

Cletoquine (monodesethylhydroxychloroquine, DHCQ) is a major active metabolite of hydroxychloroquine (HCQ), a drug widely used for malaria, autoimmune disorders (e.g., systemic lupus erythematosus, rheumatoid arthritis), and repurposed for viral infections such as COVID-19 . Chemically, this compound oxalate has the molecular formula C₁₈H₂₄ClN₃O₅ (molecular weight: 397.85 g/mol) and CAS registry number 14142-64-4 . Unlike HCQ, which undergoes hepatic metabolism via CYP2D6, this compound retains pharmacological activity and demonstrates a higher therapeutic index in some clinical settings, making it a critical subject of pharmacokinetic and toxicity studies .

Propriétés

IUPAC Name |

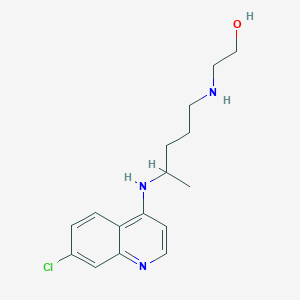

2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFICNUNWUREFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863361 | |

| Record name | 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4298-15-1 | |

| Record name | (±)-Desethylhydroxychloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4298-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cletoquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLETOQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83CVD213TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La clétoquine est synthétisée par N-déséthylation oxydative de l'hydroxychloroquine. Cette réaction est catalysée par les enzymes du cytochrome P450 dans le foie . Le processus implique l'élimination d'un groupe éthyle de l'hydroxychloroquine, conduisant à la formation de clétoquine.

Méthodes de production industrielle

La production industrielle de la clétoquine suit des principes similaires à sa synthèse en laboratoire. Le processus implique l'utilisation de bioréacteurs à grande échelle contenant les enzymes du cytochrome P450 nécessaires pour catalyser la N-déséthylation de l'hydroxychloroquine. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La clétoquine a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé de référence dans l'étude de l'activité enzymatique du cytochrome P450 et du métabolisme des médicaments.

Biologie : Investigated for its antiviral properties, particularly against the chikungunya virus.

Industrie : Utilized in the development of new antimalarial drugs and treatments for viral infections.

Mécanisme d'action

La clétoquine exerce ses effets par plusieurs mécanismes :

Action antimalarique : La clétoquine inhibe l'action de l'hème polymérase dans les trophozoïtes paludéens, empêchant la conversion de l'hème en hémozoïne.

Action antivirale : La clétoquine s'est avérée inhiber la réplication du virus chikungunya en interférant avec la synthèse des protéines virales.

Traitement des maladies auto-immunes : La clétoquine module la réponse immunitaire en inhibant la production de cytokines pro-inflammatoires et en réduisant l'activité des cellules immunitaires.

Applications De Recherche Scientifique

Scientific Research Applications

Chemistry:

- Reference Compound: Cletoquine serves as a reference compound in studies examining the metabolism of antimalarial drugs and their metabolites. Its role in understanding cytochrome P450 enzyme activity is crucial for drug development and safety assessments.

Biology:

- Antiviral Properties: Research indicates that this compound has potential antiviral effects, particularly against viruses such as chikungunya. Studies have shown that it can inhibit viral replication by interfering with cellular pathways essential for viral entry and propagation.

Medicine:

- Autoimmune Diseases: this compound is being investigated for its efficacy in treating autoimmune conditions like rheumatoid arthritis and lupus erythematosus. Its immunomodulatory effects may provide therapeutic benefits by reducing inflammation and modulating immune responses .

Industry:

- Drug Development: The compound is utilized in the development of new antimalarial and antiviral drugs. Its mechanisms of action, including inhibition of heme polymerase in malaria parasites, make it a valuable candidate for further exploration in pharmaceutical research.

Case Studies and Research Findings

| Study | Focus | Findings | Year |

|---|---|---|---|

| Farias et al. | Chikungunya Virus | This compound significantly inhibited chikungunya virus replication in vitro. | 2013 |

| Huang et al. | COVID-19 | Evaluated the effectiveness of this compound in COVID-19 treatment; showed potential for virological cure. | 2020 |

| McCarthy et al. | Autoimmune Disorders | Demonstrated this compound's role in modulating immune responses in systemic lupus erythematosus patients. | 2017 |

Mécanisme D'action

Cletoquine exerts its effects through several mechanisms:

Antimalarial Action: this compound inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin.

Antiviral Action: This compound has been shown to inhibit the replication of the chikungunya virus by interfering with viral protein synthesis.

Autoimmune Disease Treatment: This compound modulates the immune response by inhibiting the production of pro-inflammatory cytokines and reducing the activity of immune cells.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Cletoquine is compared below with its parent drug (HCQ), precursor (chloroquine, CQ), and other metabolites (desethylchloroquine [DCQ], bisdesethylchloroquine [BDCQ]).

Table 1: Pharmacological and Metabolic Comparison

Key Research Findings

Therapeutic Index : this compound exhibits a higher therapeutic index than HCQ. In rheumatoid arthritis patients, blood concentrations of this compound correlate with clinical improvement, whereas HCQ and BDCQ levels are linked to gastrointestinal and ocular toxicity .

Metabolic Stability : HCQ’s whole-blood concentrations are more stable and clinically relevant than plasma levels for therapeutic drug monitoring (TDM), emphasizing the importance of measuring this compound in whole blood .

Repurposing Potential: While HCQ was extensively studied for COVID-19, this compound’s role in viral infections remains underexplored. Its activity against other pathogens (e.g., Zika virus) is hypothesized but requires validation .

Synthesis and Detection : this compound is quantified alongside HCQ and DCQ using advanced LC-MS/MS methods, enabling precise TDM in autoimmune patients .

Activité Biologique

Cletoquine is a synthetic derivative of chloroquine, belonging to the class of 4-aminoquinolines. This compound has garnered interest for its potential biological activities, particularly in the context of infectious diseases and cancer treatment. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Antimalarial Activity : Similar to chloroquine, this compound acts primarily by accumulating in the food vacuole of Plasmodium species, raising the pH and disrupting hemoglobin degradation. This leads to the accumulation of toxic heme, which is lethal to the parasite .

- Antiviral Properties : this compound has been investigated for its antiviral effects against viruses such as SARS-CoV-2. It is believed to inhibit viral entry by interfering with glycosylation of cellular receptors and modulating autophagy pathways .

- Anticancer Effects : The compound has shown promise in cancer therapy by inducing apoptosis in tumor cells and inhibiting autophagy. This compound's ability to disrupt lysosomal function may enhance the efficacy of other anticancer agents .

In Vitro Studies

A variety of in vitro studies have demonstrated this compound's efficacy against different pathogens and cancer cell lines:

- Antimalarial Activity : In studies involving P. falciparum, this compound exhibited IC50 values comparable to those of chloroquine, indicating potent antimalarial effects against both sensitive and resistant strains .

- Antiviral Studies : Research indicates that this compound can inhibit SARS-CoV-2 replication in vitro, with mechanisms involving interference with viral entry and replication processes .

Clinical Case Studies

Several clinical trials have explored the efficacy of this compound in treating various conditions:

- COVID-19 Trials : Preliminary data from trials indicated that this compound may reduce viral load in COVID-19 patients, although results have been inconsistent across different studies. For instance, one study reported a significant reduction in hospital stay duration among patients treated with this compound compared to standard care .

| Study | Country | Patients | Treatment | Outcomes |

|---|---|---|---|---|

| Borba et al. | Brazil | 81 | HCQ 600 mg bid | 39% lethality (high dose) |

| Gautret et al. | France | 80 | HCQ + AZM | 93% viral clearance at Day 8 |

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates good oral bioavailability, with a half-life conducive for once-daily dosing. However, potential side effects such as QT prolongation have been observed, necessitating careful monitoring during treatment .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying Cletoquine's mechanism of action?

- Use frameworks like PICOT (Population: e.g., specific cell lines or animal models; Intervention: this compound dosage; Comparison: control groups; Outcome: molecular targets; Timeframe: exposure duration) to structure hypotheses. Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to address gaps in understanding this compound's biological pathways .

Q. What experimental design considerations are critical when investigating this compound's pharmacokinetics?

- Include control groups (vehicle-treated and positive/negative controls) and representative sample sizes (statistically validated using power analysis). Document methodology rigorously to ensure reproducibility, such as HPLC protocols for quantifying drug concentrations in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.